molecular formula C6H8N2O B115078 3-Ethyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-98-4

3-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B115078
M. Wt: 124.14 g/mol
InChI Key: BRWYDRSSDKRKBX-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms . Pyrazoles are used as building blocks in the synthesis of various pharmaceutical drugs due to their wide range of biological activities .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of diazo compounds with alkynes .


Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms. The remaining three positions are occupied by carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. They can act as ligands in coordination chemistry, undergo N-arylation with aryl halides, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

Pyrazoles are generally solid at room temperature. The exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific pyrazole compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Ultrasound-Assisted Synthesis: Pyrazole-appended quinolinyl chalcones, including derivatives similar to 3-Ethyl-1H-pyrazole-4-carbaldehyde, have been synthesized using Claisen–Schmidt condensation. These compounds show promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
  • Synthesis of Pyrazole Fused Pyran Analogues: Pyrazole fused pyrans were synthesized by intramolecular cyclisation of pyrazole-4-carbaldehydes, exhibiting antimicrobial and antioxidant activities (Gurunanjappa et al., 2016).
  • New 1,2,3-Triazole Derivative Synthesis: This research demonstrates the use of pyrazole-4-carbaldehyde as a starting material for synthesizing potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives (El-Naggar et al., 2020).

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Chitosan Schiff Bases: Schiff bases of chitosan synthesized with pyrazole derivatives showed significant antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
  • Design and Synthesis of Anticonvulsant and Analgesic Pyrazole Analogues: New compounds synthesized from pyrazole-4-carbaldehyde were evaluated for anticonvulsant and analgesic activities, with several compounds showing high efficacy (Viveka et al., 2015).

Molecular Structure and Characterization

  • X-ray Crystallography of Pyrazole Compounds: The study presented the crystal structures of various pyrazole compounds synthesized from pyrazole-4-carbaldehyde, elucidating their molecular conformations (Loh et al., 2013).
  • Synthesis of Ferrocenyl Pyrazoles: Pyridine-4-carbaldehyde reacts with ferrocenyl pyrazoles to yield novel compounds, showcasing the versatility of pyrazole derivatives in organic synthesis (López et al., 2004).

Safety And Hazards

Some pyrazole compounds may be harmful if swallowed, inhaled, or in contact with skin . Always handle chemical compounds with appropriate safety measures.

Future Directions

Pyrazoles continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing pyrazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWYDRSSDKRKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374548
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1H-pyrazole-4-carbaldehyde

CAS RN

154926-98-4
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154926-98-4
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